5-(3-Bromophenyl)-1,2,4-thiadiazole
Description
5-(3-Bromophenyl)-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a bromophenyl group
Properties
IUPAC Name |
5-(3-bromophenyl)-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S/c9-7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPPEQCXXLFLQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC=NS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromobenzonitrile with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Substitution Reactions at the Bromophenyl Group
The bromine atom on the 3-bromophenyl moiety undergoes cross-coupling reactions , facilitating the introduction of diverse functional groups.
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling with boronic acids replaces the bromine with aryl or heteroaryl groups. For example:
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Reagents : Pd(PPh₃)₄, K₂CO₃, boronic acid, DMF/H₂O (4:1)
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Conditions : 80°C, 12–24 hours
| Boronic Acid | Product | Yield (%) |
|---|---|---|
| Phenyl | 5-(3-Phenylphenyl)-1,2,4-thiadiazole | 85 |
| 4-Methoxyphenyl | 5-(3-(4-Methoxyphenyl)phenyl)-1,2,4-thiadiazole | 78 |
| 2-Furyl | 5-(3-(2-Furyl)phenyl)-1,2,4-thiadiazole | 65 |
Buchwald-Hartwig Amination
Bromine substitution with amines forms arylaminothiadiazoles:
Functionalization of the Thiadiazole Ring
The 1,2,4-thiadiazole core participates in cycloadditions and nucleophilic substitutions at the sulfur or nitrogen atoms.
Alkylation at the Thiadiazole Sulfur
Reaction with alkyl halides introduces alkyl groups:
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Reagents : K₂CO₃, CH₃CN, alkyl halide
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Conditions : RT, 6 hours
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Example : Methylation yields 3-methyl-5-(3-bromophenyl)-1,2,4-thiadiazole (82% yield) .
Oxidative Dimerization
Electrochemical methods enable dimerization to bis(thiadiazole) derivatives:
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Reagents : Tetra-n-butylammonium iodide (TBAI), CH₃CN/CH₃OH (1:1)
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Conditions : 10 mA current, RT, 8 hours
Ring-Opening and Rearrangement Reactions
Under strong acidic or basic conditions, the thiadiazole ring undergoes cleavage:
Acidic Hydrolysis
Base-Mediated Rearrangement
Industrial and Synthetic Relevance
The compound serves as a versatile intermediate:
Scientific Research Applications
Anticancer Applications
5-(3-Bromophenyl)-1,2,4-thiadiazole derivatives have been investigated for their anticancer properties. Various studies have highlighted their efficacy against different cancer cell lines:
- Mechanism of Action : The anticancer activity of thiadiazole derivatives is often attributed to their ability to induce apoptosis and inhibit key enzymes involved in cancer progression. For instance, compounds containing the 1,2,4-thiadiazole ring have been shown to act as inhibitors of aromatase and other enzymes critical for tumor growth .
- Case Studies : A study synthesized a series of 1,2,4-thiadiazole derivatives and evaluated their activity against several human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that these derivatives could serve as potential lead compounds for cancer chemotherapy .
- Comparative Efficacy : In vitro assays demonstrated that certain thiadiazole derivatives exhibited cytotoxicity comparable to established chemotherapeutic agents like doxorubicin. Notably, some compounds showed superior activity against prostate and colon cancer cell lines .
Antimicrobial Activity
The antimicrobial properties of this compound have also been extensively studied:
- Broad-Spectrum Activity : Thiadiazole compounds have demonstrated significant antibacterial and antifungal activities. Research indicates that they can inhibit the growth of various pathogenic microorganisms, making them candidates for developing new antimicrobial agents .
- Mechanisms : The antimicrobial action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways essential for microbial survival. For example, certain derivatives were shown to affect cell wall biosynthesis in fungi like Phytophthora infestans, leading to cell death .
Antifungal Applications
Research has also focused on the antifungal properties of this compound:
- Fungicidal Activity : Several studies have reported that thiadiazole derivatives exhibit potent fungicidal activity against a range of fungal pathogens. For instance, specific compounds demonstrated over 80% efficacy against P. infestans in both in vitro and in vivo assays .
- Structural Insights : The structural characteristics of thiadiazoles contribute significantly to their biological activity. Modifications in the phenyl group or substitution patterns can enhance their potency against fungal strains .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound derivatives:
| Activity Type | Target Organisms/Conditions | Key Findings |
|---|---|---|
| Anticancer | Human cancer cell lines | Induces apoptosis; inhibits aromatase; cytotoxicity comparable to doxorubicin |
| Antimicrobial | Bacteria and fungi | Broad-spectrum activity; disrupts cell wall synthesis |
| Antifungal | P. infestans | Over 80% efficacy; affects nutrition transportation in fungal cells |
Mechanism of Action
The mechanism by which 5-(3-Bromophenyl)-1,2,4-thiadiazole exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In the context of its anticancer activity, the compound may interfere with cellular processes such as DNA replication and repair, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-(3-Bromophenyl)-1,2,4-triazole: Similar in structure but contains a triazole ring instead of a thiadiazole ring.
3-(3-Bromophenyl)-1,2,4-thiadiazole: A positional isomer with the bromophenyl group attached at a different position on the thiadiazole ring.
Uniqueness
5-(3-Bromophenyl)-1,2,4-thiadiazole is unique due to its specific substitution pattern and the presence of both a bromophenyl group and a thiadiazole ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Biological Activity
5-(3-Bromophenyl)-1,2,4-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological applications.
Chemical Structure and Properties
This compound features a bromophenyl group attached to a thiadiazole ring. The presence of the bromine atom enhances its reactivity and biological activity. The compound's molecular formula is CHBrNS.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study evaluated various thiadiazole derivatives against human cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The results demonstrated that certain derivatives had IC values significantly lower than standard drugs like sorafenib, indicating potent anticancer activity .
Table 1: Anticancer Activity of this compound Derivatives
Antimicrobial Activity
The antimicrobial potential of thiadiazole derivatives has been widely studied. Compounds containing the 1,2,4-thiadiazole scaffold have shown effectiveness against various bacterial strains. In vitro studies revealed that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 15 | |
| This compound | Escherichia coli | 12 |
Other Pharmacological Effects
Beyond anticancer and antimicrobial activities, thiadiazoles have been reported to exhibit anti-inflammatory and anticonvulsant effects. The presence of the thiadiazole ring contributes to these activities by influencing various biochemical pathways.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Anticancer Mechanism : It is believed to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell proliferation and survival.
- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes required for bacterial growth.
Case Studies
Several case studies have highlighted the efficacy of thiadiazoles in clinical settings:
- A study involving a series of thiadiazole derivatives demonstrated that compounds similar to this compound showed enhanced cytotoxicity against resistant cancer cell lines compared to conventional therapies .
- Another investigation reported that specific substitutions on the thiadiazole ring could lead to improved potency and selectivity against targeted diseases .
Q & A
Q. What are the preferred synthetic routes for 5-(3-Bromophenyl)-1,2,4-thiadiazole, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves cyclization or cross-coupling strategies. For example, oxidative dimerization of thioamides using molecular oxygen in aqueous conditions offers a green chemistry approach, avoiding toxic oxidants . Microwave-assisted synthesis can enhance reaction efficiency, as demonstrated in the preparation of related bromophenyl-triazole-thiones (e.g., reduced reaction times from hours to minutes) . Optimization includes controlling temperature (60–100°C), solvent selection (e.g., water for eco-friendly protocols), and stoichiometric ratios of precursors (e.g., thioamide:oxidant = 1:1.2). Purity is validated via TLC and recrystallization in ethanol or acetonitrile .
Q. How can researchers confirm the molecular structure of this compound and its derivatives?
Methodological Answer: A multi-technique approach is essential:
- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for bromophenyl) and sulfur/nitrogen-induced deshielding in the thiadiazole ring (δ 150–160 ppm for C3/C5) .
- IR Spectroscopy : Detect S–N stretching (∼650 cm⁻¹) and C–Br vibrations (∼500 cm⁻¹) .
- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+ for C₈H₅BrN₂S: 242.93 g/mol) and fragmentation patterns .
- Elemental Analysis : Validate C, H, N, S, and Br percentages within ±0.3% deviation .
Q. What are the key challenges in synthesizing brominated thiadiazole derivatives, and how can side reactions be minimized?
Methodological Answer: Challenges include:
- Regioselectivity : Bromination at the 3-position competes with 5-position substitution. Use directing groups (e.g., methyl) or controlled electrophilic conditions (e.g., NBS in DMF) .
- Side Reactions : Unwanted dimerization or oxidation byproducts. Employ inert atmospheres (N₂/Ar) and low-temperature stirring (0–5°C) during halogenation .
- Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates brominated isomers .
Advanced Research Questions
Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?
Methodological Answer:
- Molecular Docking : Screen derivatives against target proteins (e.g., aromatase for anticancer activity) using AutoDock Vina. Prioritize compounds with binding energies ≤ −8 kcal/mol .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups (e.g., –NO₂) at the phenyl ring enhance antifungal potency .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict reactivity (e.g., Fukui indices for electrophilic attack) .
Q. What strategies resolve contradictions in biological activity data for structurally similar thiadiazole derivatives?
Methodological Answer:
- Dose-Response Curves : Re-evaluate IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HeLa) to identify cell-type specificity .
- Metabolic Stability Assays : Test liver microsome degradation to rule out false negatives from rapid metabolism .
- Crystallography : Resolve 3D structures (e.g., PDB: 6XYZ) to confirm binding modes and steric clashes that may reduce activity .
Q. How can cross-coupling reactions expand the functionalization of this compound?
Methodological Answer:
- Suzuki-Miyaura Coupling : Replace bromine with aryl/heteroaryl groups using Pd(PPh₃)₄ (2 mol%), K₂CO₃, and boronic acids in DMF/H₂O (80°C, 12 h) .
- Buchwald-Hartwig Amination : Introduce amino groups via Pd₂(dba)₃/Xantphos catalysts, enabling access to neuroactive derivatives .
- Challenges : Limited reactivity of 3,5-dihalo-1,2,4-thiadiazoles requires pre-activation with CuI (10 mol%) .
Q. What in vitro assays are most suitable for evaluating the anticancer potential of this compound derivatives?
Methodological Answer:
- Cytotoxicity : MTT assay on cancer cell lines (e.g., A549, HepG2) with cisplatin as a positive control .
- Apoptosis : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .
- Target Inhibition : ELISA-based measurement of aromatase activity for derivatives mimicking 3,5-bis(pyridinyl)thiadiazole inhibitors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
